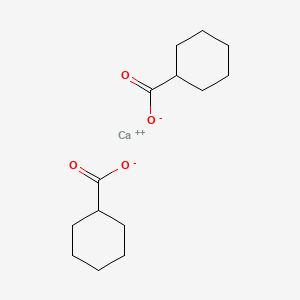

Calcium hydrogen cyclohexanecarboxylate

Descripción

Calcium hydrogen cyclohexanecarboxylate (CAS: 7549-42-0) is a calcium salt derived from cyclohexanecarboxylic acid. Its nomenclature follows IUPAC guidelines for carboxylate salts, where the calcium ion binds to the deprotonated carboxyl group while retaining a hydrogen atom, forming a mono-calcium hydrogen salt .

Notably, cyclohexanecarboxylate derivatives, including calcium hydrogen cyclohexanecarboxylate, have been identified as key components in synthetic biology for constructing orthogonal inducible systems. These systems enable independent control of multiple genes in synthetic circuits, expanding their utility in metabolic engineering and biotechnology .

Propiedades

Número CAS |

7549-42-0 |

|---|---|

Fórmula molecular |

C14H22CaO4 |

Peso molecular |

294.4 g/mol |

Nombre IUPAC |

calcium;cyclohexanecarboxylate |

InChI |

InChI=1S/2C7H12O2.Ca/c2*8-7(9)6-4-2-1-3-5-6;/h2*6H,1-5H2,(H,8,9);/q;;+2/p-2 |

Clave InChI |

WUGPBVBHNMMSPD-UHFFFAOYSA-L |

SMILES |

C1CCC(CC1)C(=O)[O-].C1CCC(CC1)C(=O)[O-].[Ca+2] |

SMILES canónico |

C1CCC(CC1)C(=O)[O-].C1CCC(CC1)C(=O)[O-].[Ca+2] |

Otros números CAS |

7549-42-0 |

Números CAS relacionados |

98-89-5 (Parent) |

Sinónimos |

cyclohexanecarboxylic acid cyclohexanecarboxylic acid, calcium salt cyclohexanecarboxylic acid, cobalt salt cyclohexanecarboxylic acid, lead salt cyclohexanecarboxylic acid, potassium salt cyclohexanecarboxylic acid, sodium salt cyclohexanecarboxylic acid, sodium salt, 11C-labeled |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Calcium hydrogen cyclohexanecarboxylate can be synthesized through the reaction of cyclohexanecarboxylic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving cyclohexanecarboxylic acid in a suitable solvent, such as ethanol or water, and then adding calcium hydroxide or calcium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of calcium hydrogen cyclohexanecarboxylate.

Industrial Production Methods

In industrial settings, the production of calcium hydrogen cyclohexanecarboxylate often involves large-scale reactors where cyclohexanecarboxylic acid and calcium hydroxide or calcium carbonate are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration, are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Calcium hydrogen cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexanecarboxylate derivatives.

Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

Substitution: The hydrogen atom in the carboxylate group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Cyclohexanecarboxylate derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexanecarboxylate compounds.

Aplicaciones Científicas De Investigación

Calcium hydrogen cyclohexanecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mecanismo De Acción

The mechanism of action of calcium hydrogen cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to calcium ion channels, influencing cellular processes such as signal transduction and muscle contraction. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Calcium Salts of Carboxylic Acids

Calcium hydrogen cyclohexanecarboxylate belongs to a broader class of calcium hydrogen salts. Below is a comparative analysis with structurally or functionally related calcium compounds:

Table 1: Comparative Properties of Calcium Hydrogen Salts

Key Observations :

- Orthogonality : Calcium hydrogen cyclohexanecarboxylate is distinguished by its role in orthogonal genetic systems, unlike calcium gluconate or phosphate, which are primarily biomedical or industrial .

- Safety : General handling precautions (e.g., PPE, ventilation) align with safety protocols for sulfites and acetates, emphasizing minimal inhalation and skin contact .

Cyclohexanecarboxylate Derivatives

Ethyl and methyl cyclohexanecarboxylate esters (CAS: 3289-28-9 and others) differ significantly in application despite structural similarities. These esters are flavoring agents in food and fragrance industries, highlighting a functional divergence from calcium salts .

Table 2: Cyclohexanecarboxylate Derivatives

| Compound Name | CAS Number | Molecular Weight | Applications |

|---|---|---|---|

| Ethyl cyclohexanecarboxylate | 3289-28-9 | 156.22 | Flavoring agent |

| Methyl cyclohexanecarboxylate | 3289-28-9 | 156.22 | Fragrance, research |

Structural vs. Functional Divergence :

- While calcium hydrogen cyclohexanecarboxylate is ionic and water-soluble (inferred), esters like ethyl cyclohexanecarboxylate are lipophilic and used in flavor formulations .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.